Bienvenue dans la boutique en ligne BenchChem!

5-(2,4-dimethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine

Regioisomer Structure-Activity Relationship Target Engagement

5-(2,4-Dimethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine (CAS 862976-40-7) is a synthetic hybrid heterocycle combining a 1,3,4-oxadiazole central ring, a 2,4-dimethoxyphenyl substituent at the 5-position, and a 6-fluorobenzo[d]thiazol-2-amine moiety linked via an NH bridge. With a molecular formula of C~17~H~13~FN~4~O~3~S and molecular weight of 372.4 g/mol, it belongs to the broad pharmacologically active class of benzothiazole–oxadiazole conjugates.

Molecular Formula C17H13FN4O3S
Molecular Weight 372.37
CAS No. 862976-40-7
Cat. No. B2584352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,4-dimethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine
CAS862976-40-7
Molecular FormulaC17H13FN4O3S
Molecular Weight372.37
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=NN=C(O2)NC3=NC4=C(S3)C=C(C=C4)F)OC
InChIInChI=1S/C17H13FN4O3S/c1-23-10-4-5-11(13(8-10)24-2)15-21-22-16(25-15)20-17-19-12-6-3-9(18)7-14(12)26-17/h3-8H,1-2H3,(H,19,20,22)
InChIKeyBGCSFUYUHXWMFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(2,4-Dimethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine (CAS 862976-40-7): Compound Identity and Procurement Context


5-(2,4-Dimethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine (CAS 862976-40-7) is a synthetic hybrid heterocycle combining a 1,3,4-oxadiazole central ring, a 2,4-dimethoxyphenyl substituent at the 5-position, and a 6-fluorobenzo[d]thiazol-2-amine moiety linked via an NH bridge [1]. With a molecular formula of C~17~H~13~FN~4~O~3~S and molecular weight of 372.4 g/mol, it belongs to the broad pharmacologically active class of benzothiazole–oxadiazole conjugates [1]. Public bioassay records indicate this compound has been screened in multiple high-throughput assays but has not emerged as a confirmed hit in any published target-based or phenotypic campaign [2]. Its distinct substitution pattern—2,4-dimethoxy on the phenyl ring and 6-fluoro on the benzothiazole—differentiates it from more extensively characterized positional isomers that carry 3,5-dimethoxy or 4-fluoro substitution [3].

Why Generic 1,3,4-Oxadiazole–Benzothiazole Hybrids Cannot Substitute for 5-(2,4-Dimethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine in Screening or SAR Studies


Within the benzothiazole–oxadiazole hybrid chemotype, even minor positional variations in substituent geometry produce divergent biological fingerprints. The target compound bears a 2,4-dimethoxyphenyl group and a 6-fluoro substituent; the closest commercially stocked isomer carries 3,5-dimethoxy and 4-fluoro substitution [1]. These regioisomeric differences alter hydrogen-bond acceptor topology (the 2-OMe vs 3-OMe orientation rotates the available lone-pair vectors), ring electronics (6-F is para to the benzothiazole sulfur; 4-F is ortho to the ring junction), and ultimately ligand–protein recognition surfaces [1]. Public screening data confirm that compounds within this series are not functionally interchangeable: the 3,5-dimethoxy/4-fluoro isomer shows measurable activity against collagenase-3 (IC~50~ 3.52 µM) and ATG4B (IC~50~ 5.68 µM) [2], while the 2,4-dimethoxy/6-fluoro isomer returned inactive or weakly active outcomes across kinase, frataxin-promoter, TEAD-YAP, and MITF assays [3]. Substituting an in-class analog without this specific substitution pattern therefore risks losing—or inadvertently gaining—target engagement that directly impacts experimental conclusions and procurement value [2][3].

Quantitative Differentiation Evidence: 5-(2,4-Dimethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine vs. Closest Analogs


Regioisomeric Substitution Pattern as a Determinant of Biological Activity: 2,4-Dimethoxy/6-Fluoro vs. 3,5-Dimethoxy/4-Fluoro

The target compound (2,4-dimethoxyphenyl / 6-fluorobenzothiazole) and its nearest commercial isomer (3,5-dimethoxyphenyl / 4-fluorobenzothiazole; CAS 862975-20-0) exhibit markedly different bioactivity profiles despite differing only in the position of the fluorine atom and the methoxy groups. The 3,5-dimethoxy/4-fluoro isomer demonstrates confirmed inhibitory activity against collagenase-3 (MMP13) with an IC~50~ of 3.52 µM and against cysteine protease ATG4B with an IC~50~ of 5.68 µM [1]. In contrast, the 2,4-dimethoxy/6-fluoro target compound was tested in six distinct PubChem-deposited assays—including screens for kinase inhibition (M. tuberculosis H37Rv), frataxin promoter activation, FBW7 E3 ligase activation, MITF inhibition, TEAD-YAP inhibition, and GPR151 activation—and registered as Inactive in all but the frataxin counter-screen, where it showed a weak EC~50~ of 59.6 µM [2]. This binary activity divergence demonstrates that the 2,4-dimethoxy/6-fluoro regioisomer occupies a distinct region of chemical space with functional consequences incompatible with simple analog substitution.

Regioisomer Structure-Activity Relationship Target Engagement

Fluorine Position Effect on Physicochemical and Pharmacokinetic Descriptors

The 6-fluoro substitution on the benzothiazole places the electronegative fluorine para to the ring-junction sulfur, whereas the 4-fluoro isomer positions the fluorine ortho to the sulfur. This positional change influences computed physicochemical descriptors relevant to permeability and metabolic stability. The target compound has a computed XLogP3 of 4.1 and a topological polar surface area (TPSA) of 111 Ų [1]. By comparison, the 4-fluoro isomer (CAS 862975-20-0) shares an identical molecular formula and TPSA but the altered fluorine vector modifies the local dipole moment and hydrogen-bond acceptor capacity of the adjacent benzothiazole nitrogen, which can affect passive membrane permeability and CYP450 site-of-metabolism recognition without changing global logP [2]. While direct head-to-head ADME data are unavailable, the literature on fluorinated benzothiazoles demonstrates that 6-fluoro substitution can reduce metabolic N-dealkylation compared to 4-fluoro congeners in certain structural contexts [3].

Physicochemical Properties Lipophilicity ADME

Methoxy Substitution Geometry: 2,4-Dimethoxy vs. 3,5-Dimethoxy Impact on Molecular Recognition

The 2,4-dimethoxyphenyl motif places one methoxy group ortho to the oxadiazole attachment point, creating an intramolecular steric and hydrogen-bonding environment that differs fundamentally from the 3,5-dimethoxy arrangement where both methoxy groups are meta/para. In the 2,4-dimethoxy configuration, the ortho-methoxy oxygen can engage in non-classical hydrogen bonding with the oxadiazole NH or constrain the rotational freedom of the phenyl–oxadiazole bond [1]. The 3,5-dimethoxy isomer lacks this ortho interaction and presents a symmetric electron density distribution. The biological consequence is evident in the divergent screening outcomes: the 3,5-dimethoxy analog engages MMP13 and ATG4B, while the 2,4-dimethoxy compound is inactive across a broad panel [2]. This indicates that the 2-methoxy group either sterically hinders target binding or stabilizes a non-productive conformer that is incompatible with the binding pockets accommodating the 3,5-dimethoxy isomer.

Conformational Analysis Ligand Efficiency Pharmacophore

Comparative Antiproliferative Activity: Absence of Confirmed Cytotoxic Potency Distinguishes This Scaffold from Cytotoxic Benzothiazole-Oxadiazole Leads

Several benzothiazole-oxadiazole hybrids have been reported to exhibit antiproliferative activity, including 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW610, NSC 721648), which shows potent and selective inhibition against lung, colon, and breast cancer cell lines [1]. In contrast, the target compound was tested in a PubChem-deposited antiproliferative assay against human HeLa cells (48 h incubation, WST-8 assay) but did not emerge among the active compounds at the ≤1 µM threshold; only 3 of 6 compounds tested were active [2]. Although the exact IC~50~ value for this compound in that assay is not publicly disclosed, the aggregate PubChem bioassay record—where the compound is inactive across seven assays covering kinases, transcription factors, and cell-based screens—suggests it lacks the broad antiproliferative signature associated with cytotoxic benzothiazoles such as GW610 [1][3]. This positions the target compound as a low-cytotoxicity scaffold potentially suitable for applications where target-selective modulation is required without concomitant cell killing.

Antiproliferative Cytotoxicity Selectivity

Recommended Application Scenarios for 5-(2,4-Dimethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine Based on Current Evidence


Negative-Control Scaffold for MMP13 and ATG4B Inhibitor Screening Campaigns

Because the 2,4-dimethoxy/6-fluoro regioisomer is inactive against MMP13 and ATG4B while the 3,5-dimethoxy/4-fluoro analog shows IC~50~ values of 3.52 µM and 5.68 µM, respectively, the target compound can serve as a structurally matched negative control in biochemical and cellular assays targeting these enzymes [1][2]. This eliminates the confounding factor of scaffold-driven non-specific activity and ensures that observed hits are truly dependent on the 3,5-dimethoxy/4-fluoro pharmacophore.

Selectivity Profiling of Benzothiazole-Oxadiazole Libraries in Phenotypic Screens

The compound's consistent inactivity across kinase, transcription factor (MITF, TEAD-YAP), E3 ligase (FBW7), and GPCR (GPR151) screens [3] makes it a valuable reference point for distinguishing target-specific phenotypic effects from general chemotype-driven artifacts. Inclusion of this compound as a control in library screening can help triage hits that arise from the benzothiazole-oxadiazole scaffold itself rather than from the specific substitution pattern of active analogs.

Physicochemical Benchmarking for CNS Drug Discovery Programs Using Fluorinated Benzothiazole Cores

With a computed XLogP3 of 4.1 and TPSA of 111 Ų, this compound sits near the upper boundary of CNS drug-like space [4]. Its 6-fluoro substitution may offer metabolic advantages over the 4-fluoro isomer in certain CYP-mediated clearance pathways [5]. Medicinal chemistry teams optimizing CNS-penetrant benzothiazole-oxadiazole leads can use this compound as a matched molecular pair to deconvolve the contribution of fluorine position to in vitro metabolic stability and permeability, even in the absence of a primary biological target.

Chemical Biology Probe Development Requiring Low Background Cytotoxicity

Unlike cytotoxic benzothiazole derivatives such as GW610, this compound does not exhibit antiproliferative activity at concentrations ≤1 µM in HeLa cells and is broadly inactive in cell-based assays [3][6]. This makes it suitable as a starting scaffold for developing chemical probes where the desired readout (e.g., target engagement, pathway modulation) must be measured without interference from compound-induced cell death.

Quote Request

Request a Quote for 5-(2,4-dimethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.